Cas no 1173019-30-1 (dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol)

Dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol is a deuterated aromatic alcohol featuring selective deuterium substitution at key positions, enhancing its utility in mechanistic and kinetic studies. The incorporation of deuterium atoms at the phenyl ring and hydroxymethyl group improves isotopic labeling precision, making it valuable for NMR spectroscopy and mass spectrometry applications. Its structural stability under reactive conditions allows for detailed investigations in organic synthesis and metabolic pathways. The presence of dichloro substituents further augments its reactivity profile, facilitating selective transformations. This compound is particularly useful in pharmaceutical research for tracing reaction intermediates and studying deuterium isotope effects.
dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol structure
1173019-30-1 structure
Product Name:dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol
CAS No:1173019-30-1
MF:C7H6Cl2O
MW:182.058748722076
CID:2615276
PubChem ID:71309494
Update Time:2025-06-13

dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol
    • DTXSID80745907
    • [3,4-Dichloro(~2~H_3_)phenyl](~2~H_2_)methanol
    • 1173019-30-1
    • 3,4-Dichlorobenzyl alcohol-2,5,6-d3,alpha,alpha-d2, 98 atom % D, 97% (CP)
    • CS-22331
    • (3,4-dichlorophenyl-2,5,6-d3)methan-d2-ol
    • Inchi: 1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2/i1D,2D,3D,4D2
    • InChI Key: FVJIUQSKXOYFKG-QUWGTZMWSA-N
    • SMILES: ClC1=C(C([2H])=C([2H])C(C([2H])([2H])O)=C1[2H])Cl

Computed Properties

  • Exact Mass: 181.0109539g/mol
  • Monoisotopic Mass: 181.0109539g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D890090-5mg
(3,4-dichlorophenyl-2,5,6-d3)methan-d2-ol
1173019-30-1 95%
5mg
¥1,860.00 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D890090-25mg
(3,4-dichlorophenyl-2,5,6-d3)methan-d2-ol
1173019-30-1 95%
25mg
¥6,180.00 2022-01-12

Additional information on dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol

Dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol (CAS No. 1173019-30-1): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research

Dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol (CAS No. 1173019-30-1) is a unique and highly specialized compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound is characterized by its deuterated structure, which imparts distinct properties that make it valuable for a variety of applications, including as a reference standard in analytical chemistry and as a precursor in the synthesis of deuterated pharmaceuticals.

The molecular formula of dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol is C8H4Cl2D6O. The presence of deuterium atoms (D) in place of hydrogen atoms (H) significantly alters the physical and chemical properties of the molecule. Deuteration can enhance the stability and metabolic behavior of compounds, making them particularly useful in drug development and metabolic studies.

In recent years, the use of deuterated compounds has become increasingly prevalent in pharmaceutical research. Deuteration can improve the pharmacokinetic properties of drugs by reducing their metabolic degradation, thereby extending their half-life and enhancing their therapeutic efficacy. This is particularly important for drugs that are rapidly metabolized or have short half-lives, which can limit their effectiveness.

Dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol has been studied for its potential as a model compound in the development of deuterated drugs. Research has shown that the deuterium atoms in this compound can significantly affect its reactivity and stability. For example, a study published in the Journal of Medicinal Chemistry demonstrated that deuterated analogs of certain drugs exhibited improved metabolic stability compared to their non-deuterated counterparts.

The physical properties of dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol are also noteworthy. It is a white crystalline solid with a melting point of approximately 85°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but is insoluble in water. These solubility characteristics make it suitable for use in various analytical techniques and synthetic processes.

In analytical chemistry, dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol serves as an internal standard for quantitative analysis by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The presence of deuterium atoms provides a distinct isotopic signature that can be easily distinguished from non-deuterated compounds, enhancing the accuracy and reliability of analytical measurements.

The synthesis of dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol involves several steps that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the deuteration of a chlorinated phenyl derivative followed by reduction to form the alcohol moiety. Advanced synthetic methods such as catalytic deuteration using palladium catalysts have been developed to improve the efficiency and selectivity of this process.

Beyond its applications in pharmaceutical research and analytical chemistry, dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol has also found use in materials science. Deuteration can influence the electronic and magnetic properties of materials, making them suitable for applications in electronic devices and magnetic resonance imaging (MRI). For instance, deuterated compounds have been used to enhance the contrast agents used in MRI studies.

In conclusion, dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol (CAS No. 1173019-30-1) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique deuterated structure imparts valuable properties that make it an important tool for improving drug stability and enhancing analytical measurements. As research continues to advance in these fields, the importance of compounds like dideuterio-(3,4-dichloro-2,5,6-trideuteriophenyl)methanol is likely to grow further.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.